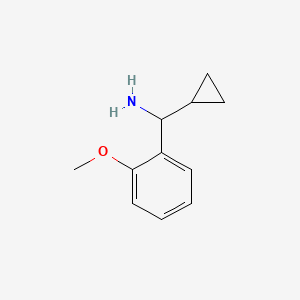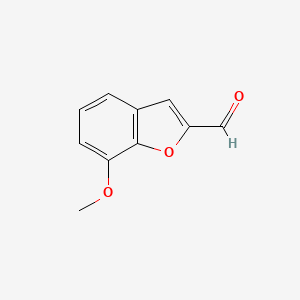![molecular formula C29H36BrN3O6 B1598839 6-bromo-5-(methylamino)-2-({3,9,11-trimethyl-8-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid CAS No. 76455-82-8](/img/structure/B1598839.png)
6-bromo-5-(methylamino)-2-({3,9,11-trimethyl-8-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid
Vue d'ensemble
Description
Highly selective, nonfluorescent Ca2+ ionophore. Halogenated analogue of A23187 (Asc 287). Increases intracellular Ca2+. Active in vivo.
Applications De Recherche Scientifique
Activation of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII)
Scientific Field
Cellular Biology
Application Summary
4-Bromo A23187 is utilized to activate CaMKII, a kinase critical for calcium signaling in cells. This application is essential for studying the role of CaMKII in cellular processes such as memory formation, learning, and synaptic plasticity.
Experimental Procedures
The compound is applied to cultured HeLa cells at a concentration typically ranging from 1-10 µM. The cells are incubated with 4-Bromo A23187 for a period ranging from 5 to 30 minutes to ensure adequate ionophore activity and kinase activation.
Results Summary
Upon treatment, an increase in intracellular calcium concentration is observed, leading to the activation of CaMKII. The activation is confirmed by Western blot analysis showing phosphorylation of specific substrates of CaMKII .
Calcium Mobilization Studies
Scientific Field
Pharmacology
Application Summary
4-Bromo A23187 serves as a calcium mobilizer to study the effects of altered calcium homeostasis on cell function, particularly in neurodegenerative disease models.
Experimental Procedures
In studies involving VSC 4.1 cells, 4-Bromo A23187 is used to induce calcium flux. The compound is added to the cell culture at a concentration of 5 µM, and the cells are monitored for changes in calcium-dependent processes.
Results Summary
The mobilization of calcium by 4-Bromo A23187 has been shown to affect the aggregation of superoxide dismutase 1 (SOD1), which is implicated in amyotrophic lateral sclerosis (ALS). Fluorescence microscopy is used to quantify the aggregates formed .
Induction of Autophagy
Scientific Field
Molecular Biology
Application Summary
The compound is used to induce autophagy, a cellular degradation process, by altering intracellular calcium levels, which is a key regulator of autophagy initiation.
Experimental Procedures
Murine embryonic fibroblasts and human colon cancer cells are treated with 4-Bromo A23187 at concentrations of 2-5 µM for up to 24 hours. Autophagic flux is then assessed using autophagy markers and fluorescent microscopy.
Results Summary
Treatment with 4-Bromo A23187 leads to an increase in autophagic vesicles and the degradation of autophagy substrates, indicating successful induction of autophagy. This is quantified using LC3-II/LC3-I ratio and p62 degradation levels .
Study of Reactive Oxygen Species (ROS) Production
Scientific Field
Biochemistry
Application Summary
4-Bromo A23187 is applied to investigate the role of calcium in the production of ROS, which are chemically reactive molecules that can damage cellular components.
Experimental Procedures
Cell lines such as HL-60 are treated with the compound, and the production of ROS is measured using fluorescent dyes that react with ROS to emit light, detectable by flow cytometry.
Results Summary
An increase in intracellular calcium levels due to 4-Bromo A23187 treatment correlates with a rise in ROS production. This is statistically analyzed by comparing fluorescence intensity before and after treatment .
Oocyte Activation Research
Scientific Field
Reproductive Biology
Application Summary
The compound is used in research to artificially activate oocytes, which is crucial for understanding fertilization mechanisms and improving assisted reproductive technologies.
Experimental Procedures
Oocytes are exposed to 4-Bromo A23187 in a controlled environment, with concentrations and exposure times optimized for each species. Calcium oscillation patterns are recorded to assess activation success.
Results Summary
Successful oocyte activation is indicated by characteristic calcium spikes similar to those observed during natural fertilization. The rate of embryo development post-activation is used as a measure of effectiveness .
Antibacterial Activity Against Mycobacterium bovis BCG
Scientific Field
Microbiology
Application Summary
4-Bromo A23187 is investigated for its potential antibacterial properties, particularly against mycobacteria, which cause tuberculosis.
Experimental Procedures
Mycobacterium bovis BCG cultures are treated with varying concentrations of the compound, and bacterial growth is monitored over time using standard microbiological techniques.
Results Summary
The compound exhibits inhibitory effects on the growth of Mycobacterium bovis BCG, suggesting a potential role in combating bacterial infections. The minimum inhibitory concentration (MIC) is determined to quantify the antibacterial activity .
These applications demonstrate the versatility of 4-Bromo A23187 in scientific research, spanning various fields and providing insights into cellular processes, disease mechanisms, and potential therapeutic approaches. The detailed experimental procedures and outcomes offer a comprehensive view of the compound’s utility in advancing our understanding of biology and medicine.
Modulation of Muscle Contraction
Scientific Field
Physiology
Application Summary
4-Bromo A23187 is used to study the role of calcium ions in muscle contraction, particularly in cardiac and skeletal muscle tissues.
Experimental Procedures
Isolated muscle fibers are treated with the compound to induce calcium influx, mimicking the physiological process of muscle contraction. The concentration used typically ranges from 0.5 to 2 µM, and the response is measured using force transducers.
Results Summary
The application of 4-Bromo A23187 results in an increase in muscle fiber tension, demonstrating its effectiveness in simulating the calcium-dependent muscle contraction process. The data is analyzed to understand the kinetics of muscle contraction and relaxation .
Investigation of Endoplasmic Reticulum Stress
Scientific Field
Cell Biology
Application Summary
The compound is utilized to induce endoplasmic reticulum (ER) stress by disrupting calcium homeostasis, aiding in the study of diseases related to protein misfolding.
Experimental Procedures
Cell cultures are exposed to 4-Bromo A23187, and markers of ER stress, such as GRP78 and CHOP, are measured through immunoblotting. The typical concentration range for this application is 1-5 µM.
Results Summary
Treatment with 4-Bromo A23187 leads to upregulation of ER stress markers, indicating the induction of ER stress. This is quantified through densitometric analysis of the immunoblots .
Enhancement of Drug Delivery
Scientific Field
Pharmaceutical Sciences
Application Summary
4-Bromo A23187 is investigated for its potential to enhance drug delivery by disrupting cellular barriers through calcium modulation.
Experimental Procedures
Drug-loaded nanoparticles are combined with the compound and applied to cell monolayers. The efficiency of drug delivery is assessed by measuring the intracellular concentration of the drug.
Results Summary
The presence of 4-Bromo A23187 increases the permeability of the cellular barrier, leading to enhanced drug uptake. The results are statistically analyzed to determine the significance of the enhancement .
Probing Mitochondrial Function
Scientific Field
Bioenergetics
Application Summary
The compound is used to probe mitochondrial function by altering the mitochondrial calcium concentration, which is crucial for mitochondrial metabolism.
Experimental Procedures
Mitochondria isolated from cells are treated with 4-Bromo A23187, and changes in mitochondrial respiration are measured using oxygen consumption assays.
Results Summary
The application of the compound leads to changes in mitochondrial respiration rates, providing insights into the role of calcium in mitochondrial function. The data is analyzed to understand the impact on cellular energy metabolism .
Study of Exocytosis Mechanisms
Scientific Field
Neuroscience
Application Summary
4-Bromo A23187 is applied to neuronal cells to study the mechanisms of exocytosis, which is the process of neurotransmitter release.
Experimental Procedures
Neuronal cultures are treated with the compound, and the exocytosis process is monitored using fluorescence microscopy and electrophysiological techniques.
Results Summary
Treatment with 4-Bromo A23187 induces exocytosis, and the results contribute to a better understanding of synaptic transmission and the role of calcium in neuronal communication .
Calcium Signaling in Plant Cells
Scientific Field
Plant Biology
Application Summary
The compound is used to study calcium signaling pathways in plant cells, which are essential for plant growth and response to environmental stimuli.
Experimental Procedures
Plant cell cultures are treated with 4-Bromo A23187, and calcium-dependent responses are monitored using calcium-sensitive dyes and fluorescence microscopy.
Results Summary
The treatment results in altered calcium signaling patterns, providing insights into the role of calcium in plant physiology and stress responses .
Propriétés
IUPAC Name |
6-bromo-5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36BrN3O6/c1-14-8-9-29(16(3)11-15(2)27(39-29)17(4)26(34)19-7-6-10-32-19)38-20(14)13-22-33-25-21(37-22)12-18(30)24(31-5)23(25)28(35)36/h6-7,10,12,14-17,20,27,31-32H,8-9,11,13H2,1-5H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXQFZZGVTWFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(C(=C(C=C5O4)Br)NC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36BrN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407779 | |
| Record name | 6-Bromo-5-(methylamino)-2-({3,9,11-trimethyl-8-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-(methylamino)-2-({3,9,11-trimethyl-8-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid | |
CAS RN |
76455-82-8, 76455-48-6 | |
| Record name | 6-Bromo-5-(methylamino)-2-({3,9,11-trimethyl-8-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-2-yl}methyl)-1,3-benzoxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-calcium Ionophore A23187 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-A23187 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



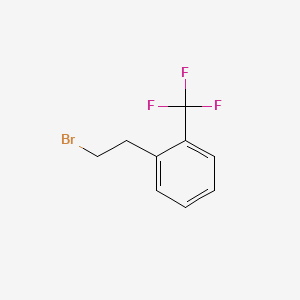
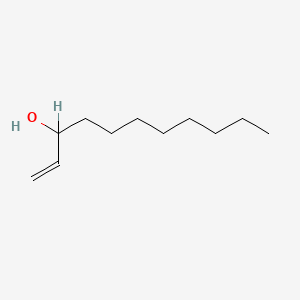
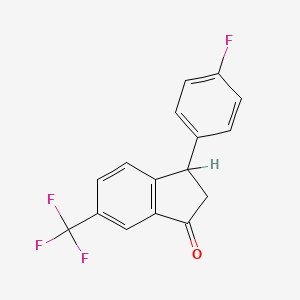
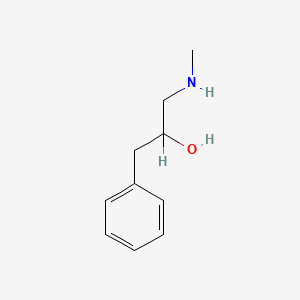
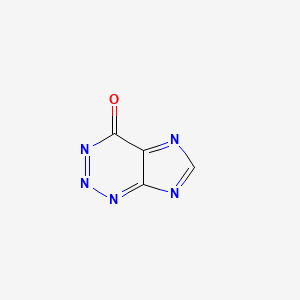
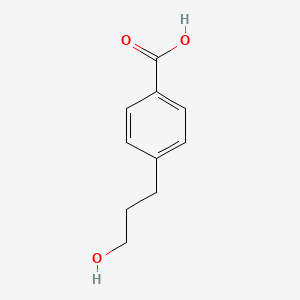

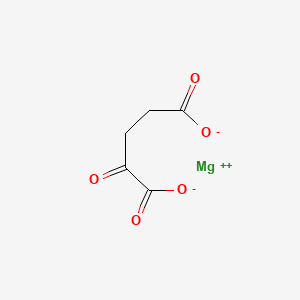


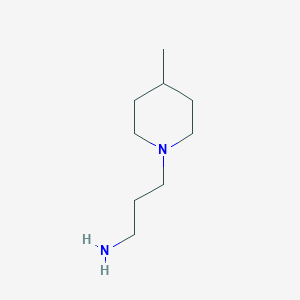
![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine](/img/structure/B1598773.png)
